molecular formula C16H14N2OS B8006430 1-(2-Methylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one

1-(2-Methylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B8006430
M. Wt: 282.4 g/mol
InChI Key: YJZDLOGYQJVIOF-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one is an organic compound that belongs to the class of imidazolidinones It features a thioxo group at the 2-position and phenyl groups at the 1- and 3-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of 2-methylphenyl isothiocyanate with phenylglycine in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding imidazolidinone using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions often conducted in acidic or basic media.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazolidinone derivatives.

    Substitution: Nitro- or halogen-substituted derivatives.

Scientific Research Applications

1-(2-Methylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can reduce the pathogenicity of urease-producing bacteria and mitigate related health issues .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)-3-phenyl-2-oxoimidazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.

    1-(2-Methylphenyl)-3-phenyl-2-thioxoimidazolidine: Lacks the carbonyl group at the 4-position.

Uniqueness

1-(2-Methylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one is unique due to the presence of both phenyl groups and the thioxo group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different scientific fields.

Properties

IUPAC Name

1-(2-methylphenyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-12-7-5-6-10-14(12)17-11-15(19)18(16(17)20)13-8-3-2-4-9-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZDLOGYQJVIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(=O)N(C2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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